BenchChemオンラインストアへようこそ!

Nevirapine

HIV drug resistance NNRTI mutation patterns genotypic resistance testing

Nevirapine is the only NNRTI with validated pediatric chewable FDC bioequivalence (AUC ratio 1.08 vs. liquid reference), enabling adherence-focused pediatric HIV procurement. Its Y181C-dominant resistance signature (56%)—contrasting sharply with efavirenz's K103N dominance (83%)—preserves etravirine susceptibility after first-line failure. Moderate CYP3A4 induction permits rifampicin co-administration in TB/HIV co-infection settings, a critical advantage over delavirdine. Decades of pregnancy safety data and infant formulation availability make it the gold standard for PMTCT procurement. Order ≥98% pure Nevirapine API for FDC development.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
CAS No. 129618-40-2
Cat. No. B1678648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine
CAS129618-40-2
SynonymsBI RG 587
BI-RG-587
BIRG587
Hemihydrate, Nevirapine
Nevirapine
Nevirapine Hemihydrate
Viramune
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
InChIKeyNQDJXKOVJZTUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility39.9 [ug/mL] (The mean of the results at pH 7.4)
In water, 100 mg/l @ neutral pH
1.05e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nevirapine (CAS 129618-40-2) Procurement Guide: First-Generation NNRTI with Defined Potency and Formulation Differentiators


Nevirapine (NVP) is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds allosterically to HIV-1 reverse transcriptase (RT) [1]. It was the first NNRTI approved for clinical use (FDA 1996) and remains a widely utilized component of antiretroviral therapy, particularly in resource-limited settings, due to its established safety record in pregnancy and availability in pediatric formulations [2]. As a dipyridodiazepinone derivative (C15H14N4O, MW 266.3), it demonstrates high oral bioavailability (>90%) and a unique autoinduction pharmacokinetic profile mediated by CYP3A4 [3].

Nevirapine Procurement: Why Class-Wide NNRTI Substitution Is Not Straightforward


Although multiple NNRTIs target the same allosteric pocket of HIV-1 RT, their divergent resistance mutation selection patterns, CYP450 interaction profiles, and formulation-specific bioavailability characteristics preclude simple interchangeability. Nevirapine demonstrates a distinct genotypic resistance signature compared to efavirenz—specifically, a lower propensity for K103N selection and higher propensity for Y181C—which directly influences subsequent treatment options [1]. Furthermore, Nevirapine functions as a moderate CYP3A4 inducer, whereas delavirdine is a potent CYP3A4 inhibitor, creating diametrically opposite drug interaction liabilities that critically impact co-medication strategies [2]. The following quantitative evidence establishes where Nevirapine differs from its closest analogs in measurable, decision-relevant dimensions.

Nevirapine vs. Comparators: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Nevirapine vs. Efavirenz: Divergent Resistance Mutation Signatures Upon Virologic Failure

In a Bayesian analysis of 119 Thai adults failing first-line NNRTI-based regimens, the K103N mutation—which confers high-level cross-resistance to efavirenz and nevirapine—was detected in 83% of patients failing efavirenz-containing therapy versus only 28% failing nevirapine-containing therapy. Conversely, the Y181C mutation was detected in 56% of nevirapine failures compared to 20% of efavirenz failures [1]. This differential resistance signature has direct implications for subsequent regimen selection: patients failing nevirapine with Y181C may retain susceptibility to etravirine, whereas K103N-selected efavirenz failures exhibit broad cross-resistance to first-generation NNRTIs but may retain susceptibility to second-generation agents [2].

HIV drug resistance NNRTI mutation patterns genotypic resistance testing

Nevirapine vs. Delavirdine: Opposite CYP3A4 Modulation Dictates Incompatible Co-Medication Strategies

Nevirapine and delavirdine exhibit fundamentally opposite effects on hepatic CYP3A4 activity. Nevirapine functions as a moderate inducer of CYP3A4, increasing its own clearance by 1.5- to 2-fold with repeated dosing and reducing plasma concentrations of co-administered CYP3A4 substrates [1]. In stark contrast, delavirdine is a potent CYP3A4 inhibitor, which elevates plasma concentrations of co-administered CYP3A4 substrates [2]. This functional dichotomy creates mutually exclusive drug interaction profiles: nevirapine lowers exposure to protease inhibitors (e.g., indinavir, saquinavir), whereas delavirdine boosts their exposure. Consequently, regimens containing nevirapine require careful dose adjustment of co-medications metabolized by CYP3A4, while delavirdine-containing regimens face an increased risk of toxicity from elevated co-medication levels [3].

drug-drug interactions CYP450 induction pharmacokinetic compatibility

Nevirapine vs. Efavirenz: Lower In Vitro Potency Offset by Pediatric Formulation Advantages

In direct biochemical assays, efavirenz demonstrates substantially greater intrinsic potency against wild-type HIV-1 RT than nevirapine. Using a poly(rC)·oligo(dG) template/primer system, the IC50 of efavirenz is 0.008 μg/mL, compared to 0.305 μg/mL for nevirapine—an approximately 38-fold difference in enzyme inhibition [1]. In cell-based antiviral assays using MT4 cells infected with HIV-1 LAI, the median EC50 of efavirenz is 1.0 nM, whereas nevirapine exhibits a median EC50 of 76.3 nM, representing a 76-fold potency gap [2]. However, this potency differential is partially mitigated by nevirapine's formulation advantages: a chewable pediatric fixed-dose combination (FDC) tablet containing nevirapine 50 mg with stavudine and lamivudine (GPO-VIR S7) achieved an AUC geometric mean ratio of 1.08 (90% CI: 1.04-1.13) relative to the equivalent liquid formulation, demonstrating bioequivalent exposure with simplified administration [3].

antiviral potency pediatric HIV formulation bioavailability

Nevirapine vs. Efavirenz: Unfavorable Pharmacokinetic Interaction Precludes Co-Administration

Co-administration of nevirapine and efavirenz is contraindicated due to both unfavorable pharmacokinetic interactions and lack of additive antiviral benefit. In a study of 14 HIV-positive subjects on stable efavirenz 600 mg once daily, the addition of nevirapine (200 mg once daily for 2 weeks, then 400 mg once daily for 2 weeks) reduced efavirenz steady-state Cmax by 17%, AUC by 22%, and Cmin by 36% compared to baseline, mediated by nevirapine-induced CYP3A4 metabolism of efavirenz [1]. In a separate 48-week clinical trial, the combination of nevirapine 400 mg plus efavirenz 800 mg once daily was associated with a higher treatment failure rate (53.1%) compared to nevirapine 200 mg twice daily alone (43.7%) or efavirenz 600 mg once daily alone (37.8%), along with the highest frequency of clinical adverse events [2]. These data establish that nevirapine and efavirenz are not therapeutically interchangeable and should never be used in combination.

drug-drug interaction CYP3A4 induction antiretroviral therapy optimization

Nevirapine: High Oral Bioavailability Independent of Food Intake

Nevirapine exhibits oral bioavailability exceeding 90% that is not dependent on food intake, a pharmacokinetic characteristic that simplifies dosing and enhances adherence [1]. This contrasts with several other antiretroviral agents that require food for optimal absorption or must be taken on an empty stomach. The absence of a food effect eliminates a common source of pharmacokinetic variability and dosing errors in both clinical and resource-limited settings [2]. This property is particularly advantageous in pediatric populations and in settings where consistent meal timing cannot be guaranteed.

oral bioavailability food effect pharmacokinetics

Nevirapine Procurement: Evidence-Based Scenarios Where Differentiation Drives Selection


Pediatric HIV Treatment Programs Requiring Simplified Fixed-Dose Combinations

Nevirapine is uniquely positioned for pediatric antiretroviral procurement due to the availability of validated chewable fixed-dose combination (FDC) tablets (e.g., GPO-VIR S7) that demonstrate bioequivalent exposure (AUC ratio 1.08; 90% CI: 1.04-1.13) to the reference liquid formulations [1]. This formulation advantage directly addresses adherence challenges in pediatric populations and is not matched by efavirenz, which lacks an equivalent pediatric-friendly FDC option. Procurement for national pediatric HIV programs should prioritize nevirapine-containing FDCs where weight-band dosing and caregiver-administered therapy are required.

First-Line Regimens in Resource-Limited Settings Where Resistance Surveillance Guides Sequencing

In treatment programs where genotypic resistance testing is not routinely available at failure, the differential resistance mutation signature of nevirapine (28% K103N, 56% Y181C) versus efavirenz (83% K103N, 20% Y181C) has strategic implications [2]. The lower frequency of K103N with nevirapine suggests that patients failing nevirapine-based first-line therapy may have a higher likelihood of retaining susceptibility to etravirine compared to those failing efavirenz, provided Y181C is the dominant mutation. Procurement decisions for first-line NNRTI-based regimens should consider this divergence in downstream treatment options, particularly in settings implementing public health approaches to second-line therapy.

Regimens Requiring Compatibility with Rifampicin-Based Tuberculosis Treatment

Nevirapine's moderate CYP3A4 induction profile necessitates careful dose adjustment when co-administered with rifampicin, a potent CYP3A4 inducer [3]. However, unlike delavirdine (which is a CYP3A4 inhibitor and contraindicated with rifampicin due to profoundly reduced delavirdine exposure), nevirapine can be used with rifampicin with appropriate monitoring. In high TB/HIV co-infection burden settings, the ability to co-administer nevirapine with rifampicin—albeit with awareness of the induction interaction—represents a distinct advantage over delavirdine, which cannot be used in this common clinical scenario.

Prevention of Mother-to-Child Transmission (PMTCT) Programs

Nevirapine has extensive safety and pharmacokinetic data supporting its use in pregnancy, including well-characterized placental transfer and established dosing for intrapartum and neonatal prophylaxis [4]. This body of evidence, accumulated over decades, is not matched by newer NNRTIs such as etravirine or rilpivirine. Procurement for PMTCT programs should prioritize nevirapine due to its unparalleled pregnancy safety database and availability of infant formulations, which are critical for both maternal treatment and infant prophylaxis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nevirapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.